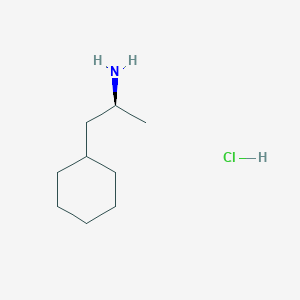![molecular formula C8H5F3N2OS B1406465 6-(2,2,2-トリフルオロエチル)チエノ[2,3-d]ピリミジン-4(3H)-オン CAS No. 1628317-84-9](/img/structure/B1406465.png)
6-(2,2,2-トリフルオロエチル)チエノ[2,3-d]ピリミジン-4(3H)-オン
概要
説明
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a trifluoroethyl group attached to a thieno[2,3-d]pyrimidin-4(3H)-one core, which imparts distinct physicochemical properties.
科学的研究の応用
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
生化学分析
Biochemical Properties
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as cytochrome bd oxidase, which is involved in the electron transport chain of Mycobacterium tuberculosis . The interaction between 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one and cytochrome bd oxidase results in the inhibition of the enzyme’s activity, thereby disrupting the bacterial respiratory process. Additionally, this compound has been found to exhibit antimycobacterial activity, making it a potential candidate for the development of new antitubercular agents .
Cellular Effects
The effects of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to inhibit the growth of Mycobacterium tuberculosis by targeting the cytochrome bd oxidase enzyme . This inhibition leads to a decrease in ATP production, which is essential for bacterial survival. Furthermore, 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to be non-cytotoxic to mammalian cells, indicating its potential as a safe therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its binding interactions with specific biomolecules. This compound binds to the active site of cytochrome bd oxidase, inhibiting its enzymatic activity . The inhibition of cytochrome bd oxidase disrupts the electron transport chain, leading to a reduction in ATP production and ultimately causing bacterial cell death. Additionally, 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to modulate gene expression by affecting transcription factors involved in the regulation of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one maintains its inhibitory effects on cytochrome bd oxidase, leading to sustained antimycobacterial activity
Dosage Effects in Animal Models
The effects of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent inhibition of Mycobacterium tuberculosis growth, with higher doses resulting in greater bacterial inhibition . At very high doses, 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome bd oxidase . This compound affects metabolic flux by inhibiting the electron transport chain, leading to a decrease in ATP production . Additionally, 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to modulate the levels of various metabolites involved in energy metabolism, further highlighting its potential as a metabolic regulator .
Transport and Distribution
The transport and distribution of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one within cells and tissues are facilitated by specific transporters and binding proteins . This compound is efficiently taken up by bacterial cells, where it accumulates in the cytoplasm and exerts its inhibitory effects on cytochrome bd oxidase . In mammalian cells, 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is distributed primarily in the liver and kidneys, where it undergoes metabolic processing .
Subcellular Localization
The subcellular localization of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. In bacterial cells, this compound localizes to the cytoplasm, where it targets cytochrome bd oxidase . In mammalian cells, 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is primarily found in the mitochondria, where it may influence mitochondrial function and energy metabolism
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of appropriate thieno[2,3-d]pyrimidine precursors with trifluoroethylating agents. One common method involves the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
作用機序
The mechanism of action of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis . The compound’s trifluoroethyl group enhances its binding affinity to these targets, thereby increasing its potency.
類似化合物との比較
Similar Compounds
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol: Shares a similar core structure but differs in the functional groups attached.
N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine: Another derivative with potential biological activity.
Uniqueness
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific trifluoroethyl group, which imparts distinct physicochemical properties and enhances its biological activity compared to other similar compounds .
特性
IUPAC Name |
6-(2,2,2-trifluoroethyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)2-4-1-5-6(14)12-3-13-7(5)15-4/h1,3H,2H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAWLCWXJREENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=N2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199663 | |
| Record name | 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628317-84-9 | |
| Record name | 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628317-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1406387.png)







![1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1406401.png)
![5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1406402.png)
